Neocurdione

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mécanisme D'action

Target of Action

Neocurdione primarily targets the liver, where it exerts a potent effect on D-galactosamine (D-Gain) and lipopolysaccharide (LPS) induced acute liver injury in mice . .

Mode of Action

This compound interacts with its targets in the liver to exert a hepatoprotective effect. It is particularly effective against liver injury induced by D-Gain and LPS

Biochemical Pathways

The biochemical pathways affected by this compound are related to liver function and injury. This compound appears to intervene in the pathways leading to D-Gain and LPS-induced liver injury

Result of Action

The primary result of this compound’s action is the protection of the liver from injury. It has been shown to exert a potent effect against acute liver injury induced by D-Gain and LPS in mice .

Analyse Biochimique

Biochemical Properties

Neocurdione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with sesquiterpene synthases, which catalyze the cyclization of farnesyl diphosphate to produce various sesquiterpenes . This compound’s interactions with these enzymes are crucial for its biosynthesis and subsequent biological activities. Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation. Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in lipid metabolism, leading to alterations in lipid profiles within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a pivotal role in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its anti-inflammatory and hepatoprotective effects, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and hepatoprotective effects without any observed toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sesquiterpene biosynthesis. It interacts with enzymes such as sesquiterpene synthases, which catalyze the formation of this compound from farnesyl diphosphate . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to interact with transporters involved in lipid transport, facilitating its distribution to various cellular compartments . This compound’s localization within cells is crucial for its biological activity, as it needs to reach specific sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in inflammatory and metabolic pathways . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'ISAGLIDOLE implique généralement la cyclisation de précurseurs appropriés. Une méthode courante commence par la réaction du 4-fluoro-2-nitrobenzaldéhyde avec l'éthylènediamine pour former un intermédiaire, qui est ensuite réduit et cyclisé pour donner l'ISAGLIDOLE. Les conditions de réaction impliquent souvent l'utilisation d'agents réducteurs tels que le borohydrure de sodium et de catalyseurs tels que le palladium sur charbon .

Méthodes de Production Industrielle : Dans les milieux industriels, la production de l'ISAGLIDOLE peut impliquer des réactions en lot à grande échelle avec des conditions optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes pour atteindre la qualité de produit souhaitée .

Types de Réactions :

Oxydation : L'ISAGLIDOLE peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le composé peut être réduit en utilisant des agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : L'ISAGLIDOLE peut participer à des réactions de substitution nucléophile, en particulier à la position substituée par le fluor.

Réactifs et Conditions Communs :

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles comme les amines ou les thiols dans des conditions douces.

Produits Principaux :

Oxydation : Formation des acides carboxyliques ou des cétones correspondants.

Réduction : Formation des amines ou des alcools.

Substitution : Formation de dérivés imidazoline substitués.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les voies cellulaires.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.

5. Mécanisme d'Action

L'ISAGLIDOLE exerce ses effets principalement par son action d'antagoniste des récepteurs alpha2-adrénergiques. En bloquant ces récepteurs, il peut moduler la libération de neurotransmetteurs et d'hormones. En particulier, il a été démontré qu'il stimule la libération d'insuline, ce qui en fait un composé intéressant dans la recherche sur le diabète .

Composés Similaires :

Clonidine : Un autre dérivé imidazoline possédant des propriétés antagonistes des récepteurs alpha2-adrénergiques similaires.

Moxonidine : Un agoniste sélectif des récepteurs imidazoline utilisé dans le traitement de l'hypertension artérielle.

Rilmenidine : Un agoniste des récepteurs imidazoline avec des effets antihypertenseurs.

Unicité de l'ISAGLIDOLE : L'ISAGLIDOLE est unique dans sa configuration structurelle spécifique, qui confère des propriétés pharmacologiques distinctes. Contrairement à d'autres dérivés imidazoline, l'ISAGLIDOLE possède une substitution fluorée qui améliore son affinité de liaison et sa sélectivité pour les récepteurs alpha2-adrénergiques .

Comparaison Avec Des Composés Similaires

Clonidine: Another imidazoline derivative with similar alpha2-adrenoceptor antagonist properties.

Moxonidine: A selective imidazoline receptor agonist used in the treatment of hypertension.

Rilmenidine: An imidazoline receptor agonist with antihypertensive effects.

Uniqueness of ISAGLIDOLE: ISAGLIDOLE is unique in its specific structural configuration, which imparts distinct pharmacological properties. Unlike other imidazoline derivatives, ISAGLIDOLE has a fluorine substitution that enhances its binding affinity and selectivity for alpha2-adrenoceptors .

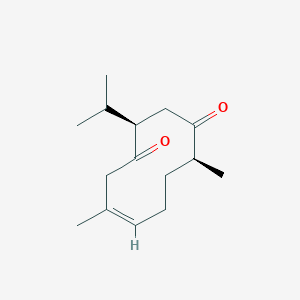

Propriétés

Numéro CAS |

108944-67-8 |

|---|---|

Formule moléculaire |

C15H24O2 |

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1 |

Clé InChI |

KDPFMRXIVDLQKX-OAIDTJHVSA-N |

SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

SMILES isomérique |

C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C |

SMILES canonique |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Neocurdione?

A1: this compound is a sesquiterpene primarily isolated from plants within the Curcuma genus, notably Curcuma wenyujin and Curcuma aromatica [, , , , , ]. These plants are traditionally used for medicinal purposes in various cultures.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol [, ].

Q3: How is this compound structurally characterized?

A3: this compound's structure has been elucidated using various spectroscopic techniques. These include 1H NMR, 13C NMR, and mass spectrometry (MS) [, , , , , ]. X-ray crystallography of a derivative has also been employed to confirm its absolute configuration [, ].

Q4: What are the main components found in the essential oil of Curcuma wenyujin alongside this compound?

A4: Analysis of Curcuma wenyujin essential oil revealed that alongside this compound, other major components include curdione, β-elemene, curzerene, germacrone, and curcumol [, ]. The presence of these compounds can vary depending on factors such as geographical origin and extraction method.

Q5: How does the chemical composition of volatile oils from Curcuma phaeocaulis and Curcuma wenyujin compare when processed with rice vinegar?

A5: Research indicates significant variations in the composition of volatile oils obtained from Curcuma phaeocaulis and Curcuma wenyujin after stir-heating with rice vinegar. While both species share some common components, including 1,8-cineole, camphor, isoborneol, β-elemene, various forms of germacrone, this compound, naphthalene, and γ-sitosterol, they exhibit distinct profiles overall [].

Q6: Is this compound thermally stable?

A6: this compound exhibits thermal sensitivity. Studies have shown that it can undergo isomerization to curcumol in the presence of a Lewis acid catalyst []. This finding is particularly relevant for processes involving heat treatment, such as extraction and isolation procedures.

Q7: What is the conformational preference of this compound in solution and in its crystalline form?

A7: NMR studies, including low-temperature measurements and NOE experiments, indicate that this compound primarily adopts an anti conformation (C(10)-CH3/C(5)=O) in solution []. Interestingly, X-ray crystallography revealed a syn conformation in the solid state []. This difference highlights the impact of environmental factors on molecular conformation.

Q8: Have computational methods been used to study this compound?

A8: Yes, molecular mechanics calculations and molecular dynamics simulations have been employed to investigate the conformational preferences of this compound [, ]. These computational studies provide insights into the flexibility and potential energy landscape of the molecule.

Q9: What are the potential applications of this compound?

A9: Research suggests that this compound might have potential applications in several areas, including:

- Anti-inflammatory Agent: Studies have demonstrated the anti-inflammatory activity of this compound and other sesquiterpenes from Curcuma zedoaria, suggesting a potential role in treating inflammatory conditions [].

- Anticancer Activity: Studies highlight the potential of this compound and other sesquiterpenes isolated from Curcuma species, particularly against breast cancer cell lines [, ].

- Anti-attachment Properties: this compound has been identified as a potential attachment inhibitor against the blue mussel, Mytilus edulis galloprovincialis, suggesting possible applications in antifouling strategies [].

Q10: Has the safety and toxicity of this compound been extensively studied?

A10: While some studies suggest potential therapeutic benefits of this compound, comprehensive toxicological data and safety profiles are currently limited. Further research is crucial to establish its safety for human use.

Q11: What analytical techniques are employed to characterize and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for both qualitative and quantitative analysis of this compound in plant extracts and essential oils [, , , ]. High-performance liquid chromatography (HPLC) methods have also been developed, particularly for simultaneous determination of multiple sesquiterpenes in Curcuma species [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.